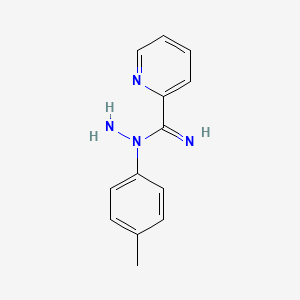![molecular formula C7H6O2 B14445839 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde CAS No. 77023-20-2](/img/structure/B14445839.png)
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[410]hepta-2,4-diene-1-carbaldehyde is a bicyclic organic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . This process is scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, such as 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: It can be reduced using specific reagents to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group, to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxorhenium catalysts for deoxygenative aromatization , triphenyl phosphite as an oxygen acceptor , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions include:
7-Oxabicyclo[4.1.0]heptan-2-one: Formed during oxidation reactions.
Substituted derivatives: Formed through substitution reactions at the aldehyde group.
Applications De Recherche Scientifique
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde exerts its effects involves its reactivity with various molecular targets. The oxirane ring is highly reactive and can interact with nucleophiles, leading to ring-opening reactions. These interactions can affect various molecular pathways, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene oxide: Another bicyclic compound with similar reactivity.
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but differs in its chemical properties and reactivity.
7-Oxabicyclo[4.1.0]heptan-2-one: A product formed from the oxidation of the target compound.
Uniqueness
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde is unique due to its specific structure, which includes both an oxirane and a cyclohexene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
77023-20-2 |
|---|---|
Formule moléculaire |
C7H6O2 |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
7-oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C7H6O2/c8-5-7-4-2-1-3-6(7)9-7/h1-6H |
Clé InChI |
GWCJDSTYGLSKOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C(O2)(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


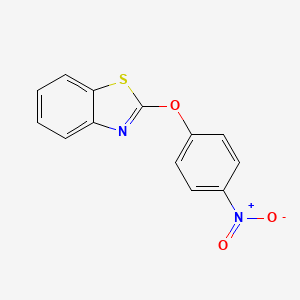
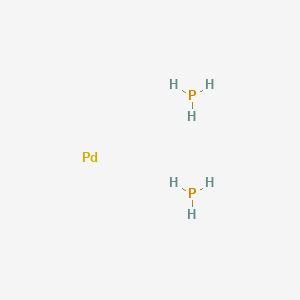
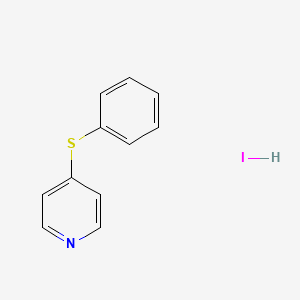
![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)

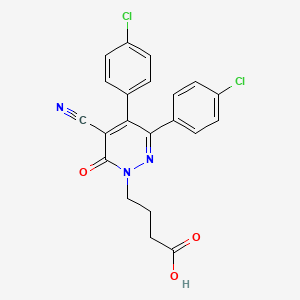
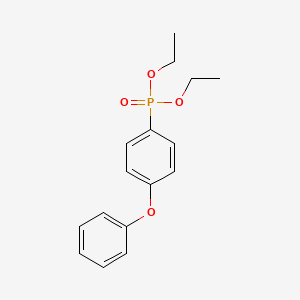

![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)
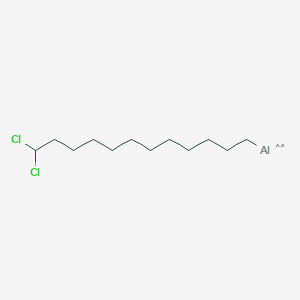
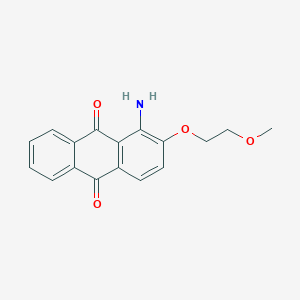
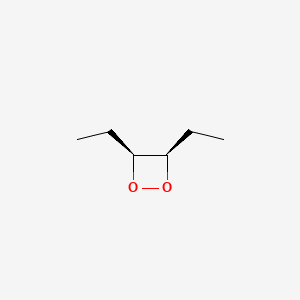
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
